![molecular formula C9H16N2O2 B113332 (3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole CAS No. 948846-39-7](/img/structure/B113332.png)
(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole
Overview
Description
“(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole” is a heterocyclic compound. It has a molecular formula of C9H16N2O2 and a molecular weight of 184.24 g/mol.
Synthesis Analysis
The synthesis of “(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole” involves the use of palladium hydroxide on activated carbon as a catalyst. The reactant, ethyl 1-(®-1-phenylethyl)hexahydropyrrolo[2,3-c]pyrrole-5(1H)-carboxylate, is added to a pressure reactor containing the catalyst. The mixture is heated under an atmosphere of hydrogen for 4 hours. After filtration and rinsing with methanol, a solution containing the title compound is obtained.
Molecular Structure Analysis
The molecular structure of “(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole” is characterized by a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .
Scientific Research Applications
Pharmaceuticals: Antipsychotic and Anxiolytic Agents
The pyrrole ring system, which is a core structure in (3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole, is known for its presence in compounds with antipsychotic and anxiolytic properties . The versatility of this scaffold allows for the synthesis of analogs that can interact with various neurotransmitter receptors in the brain, potentially leading to new treatments for psychiatric disorders.
Cardiovascular Drugs: β-Adrenergic Antagonists
Pyrrole derivatives are also found in β-adrenergic antagonists, which are used to treat a variety of cardiovascular conditions . By blocking the action of adrenaline on the heart, these compounds can reduce blood pressure and heart rate, offering therapeutic benefits for hypertension and arrhythmias.
Anticancer Therapeutics
The structural motif of pyrrole is integral to the design of anticancer agents. Its incorporation into larger molecular frameworks can lead to compounds that target specific pathways involved in cancer cell proliferation . Research into pyrrole-based structures continues to be a promising avenue for developing novel oncology drugs.
Antibacterial and Antifungal Medications
Pyrrole-containing compounds exhibit significant antibacterial and antifungal activities . Their mechanism of action often involves disrupting the cell wall synthesis of microbes, making them effective components in the fight against resistant strains of bacteria and fungi.
Antiprotozoal and Antimalarial Drugs
The pyrrole ring is a common feature in drugs designed to combat protozoal infections, including malaria . These compounds can interfere with the life cycle of the parasites, providing a crucial tool in areas where malaria is endemic.
Anti-Inflammatory Agents
Inflammation is a key target for drug development, and pyrrole derivatives have been shown to possess anti-inflammatory properties . By modulating the body’s inflammatory response, these compounds can be used to treat a range of conditions, from arthritis to inflammatory bowel disease.
Cholesterol-Lowering Agents
Some pyrrole-based molecules have been identified as potential cholesterol-lowering agents . They may function by inhibiting enzymes involved in cholesterol synthesis or by enhancing the clearance of low-density lipoprotein (LDL) from the bloodstream.
Enzyme Inhibition: HIV-1 Reverse Transcriptase and Protein Kinases
Pyrrole derivatives have been explored for their ability to inhibit critical enzymes such as HIV-1 reverse transcriptase and various protein kinases . These enzymes are essential for the replication of HIV and the regulation of cellular processes, respectively, making them important targets for therapeutic intervention.
properties
IUPAC Name |
ethyl (3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-9(12)11-5-7-3-4-10-8(7)6-11/h7-8,10H,2-6H2,1H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULDDMOQJXWUNO-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CCNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1C[C@H]2CCN[C@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647146 | |
| Record name | Ethyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole | |
CAS RN |
948846-39-7 | |
| Record name | Ethyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

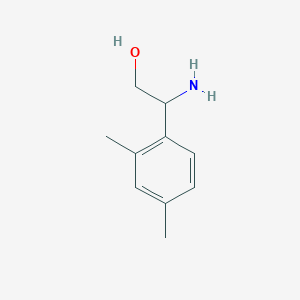
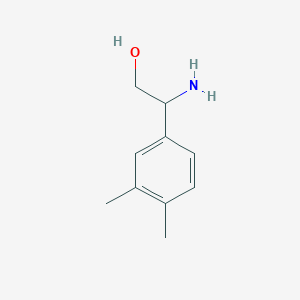
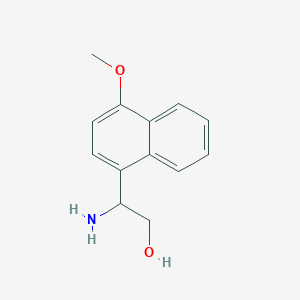
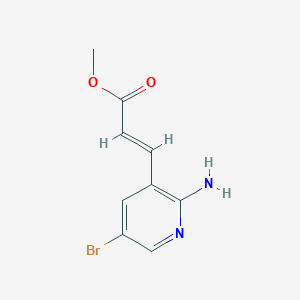
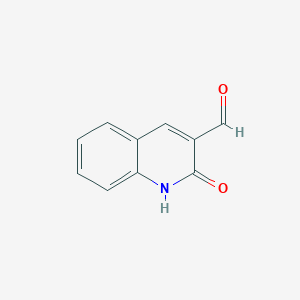



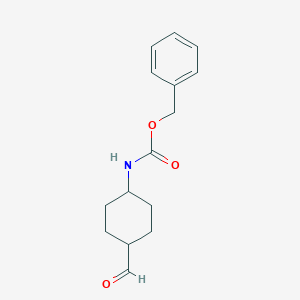
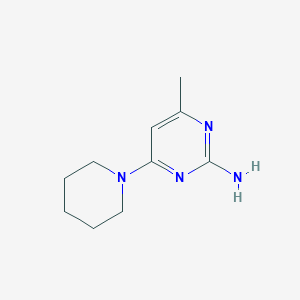
![4-[(Azepan-1-yl)carbonyl]benzylamine](/img/structure/B113286.png)
![1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B113287.png)

